2-(4-benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-(4-benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of pyrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide typically involves the following steps:
Formation of the pyrazine ring: This can be achieved through the condensation of appropriate diketones with diamines under acidic or basic conditions.
Acylation: The final step involves the acylation of the pyrazine derivative with 3-methoxyphenylacetic acid or its derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group or the pyrazine ring.
Reduction: Reduction reactions could target the carbonyl groups in the pyrazine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pyrazine derivatives with potential biological activities.
Biology
In biological research, it may serve as a probe to study enzyme interactions or as a lead compound in drug discovery efforts targeting specific biological pathways.
Medicine
Potential medicinal applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its specific biological activity profile.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, with specific desired properties.
Mechanism of Action
The mechanism of action of 2-(4-benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity and leading to the observed biological effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenylacetamide
- 2-(4-benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide
Uniqueness
The uniqueness of 2-(4-benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide lies in its specific substitution pattern, which can influence its biological activity, chemical reactivity, and physical properties. Comparing its activity profile with similar compounds can help identify its potential advantages and applications.
Properties
IUPAC Name |
2-(4-benzyl-2,3-dioxopyrazin-1-yl)-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-27-17-9-5-8-16(12-17)21-18(24)14-23-11-10-22(19(25)20(23)26)13-15-6-3-2-4-7-15/h2-12H,13-14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYVARCCQUASOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=CN(C(=O)C2=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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